An In-depth Technical Guide to 4-(5-Bromopyridin-3-yl)pyrimidin-2-amine (CAS 913322-73-3)
An In-depth Technical Guide to 4-(5-Bromopyridin-3-yl)pyrimidin-2-amine (CAS 913322-73-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(5-bromopyridin-3-yl)pyrimidin-2-amine (CAS 913322-73-3), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document delves into its chemical properties, synthesis, and potential therapeutic applications, with a particular focus on its role as a scaffold in the development of kinase inhibitors. Detailed synthetic protocols, characterization data, and an exploration of its structure-activity relationships are presented to equip researchers with the necessary knowledge for its effective utilization in drug development programs.
Introduction: The Significance of the Pyridine-Pyrimidine Scaffold
The fusion of pyridine and pyrimidine rings creates a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] These nitrogen-containing heterocyclic systems are fundamental components of numerous biologically active molecules, including nucleic acids and vitamins.[1] Their presence in many approved drugs highlights their importance in drug discovery.[1] The nitrogen atoms within these rings can act as hydrogen bond acceptors, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors.[1]
4-(5-Bromopyridin-3-yl)pyrimidin-2-amine, in particular, combines the 2-aminopyrimidine core with a 5-bromopyridine moiety. The 2-aminopyrimidine scaffold is a well-established pharmacophore known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This core is frequently incorporated into kinase inhibitors to interact with the hinge region of the ATP-binding site of the enzyme.[1] The attached 5-bromopyridine group offers a site for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of pharmacological properties.[1] The bromine atom can be used to probe for additional binding interactions or as a handle for further derivatization through cross-coupling reactions.[1]
Chemical Properties and Characterization
A thorough understanding of the physicochemical properties of 4-(5-bromopyridin-3-yl)pyrimidin-2-amine is essential for its handling, formulation, and analytical characterization.
| Property | Value |
| CAS Number | 913322-73-3 |
| Molecular Formula | C9H7BrN4 |
| Molecular Weight | 251.09 g/mol |
| Appearance | Pale yellow to greyish yellow crystal/powder |
| Purity | Typically ≥98% |
Spectroscopic Characterization:
While specific experimental data for this compound is not extensively published in public literature, predicted spectroscopic characteristics based on its structure provide valuable guidance for its identification and quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and pyrimidine rings, as well as a signal for the amine group protons.[1] The chemical shifts and coupling constants of these protons would provide detailed information about the connectivity and electronic environment within the molecule.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the nine carbon atoms in the molecule, with their chemical shifts indicating their respective chemical environments (e.g., aromatic, attached to nitrogen or bromine).[1]
-
-
Infrared (IR) Spectroscopy: Key vibrational modes expected in the IR spectrum include N-H stretching and bending vibrations from the amine group, aromatic C-H stretching, and C=N and C=C stretching vibrations from the pyridine and pyrimidine rings.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M+ and M+2 peaks).
Synthesis and Reaction Mechanisms
The synthesis of 4-(5-bromopyridin-3-yl)pyrimidin-2-amine is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling.[1] This powerful and versatile method allows for the formation of the crucial carbon-carbon bond between the pyridine and pyrimidine rings.[1][6][7][8][9]
Abstract
This technical guide provides a comprehensive overview of 4-(5-Bromopyridin-3-yl)pyrimidin-2-amine (CAS 913322-73-3), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document delves into its chemical properties, synthesis, and potential therapeutic applications, with a particular focus on its role as a scaffold in the development of kinase inhibitors. Detailed synthetic protocols, characterization data, and an exploration of its structure-activity relationships are presented to equip researchers with the necessary knowledge for its effective utilization in drug development programs.
Introduction: The Significance of the Pyridine-Pyrimidine Scaffold
The fusion of pyridine and pyrimidine rings creates a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] These nitrogen-containing heterocyclic systems are fundamental components of numerous biologically active molecules, including nucleic acids and vitamins.[1] Their presence in many approved drugs highlights their importance in drug discovery.[1] The nitrogen atoms within these rings can act as hydrogen bond acceptors, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors.[1]
4-(5-Bromopyridin-3-yl)pyrimidin-2-amine, in particular, combines the 2-aminopyrimidine core with a 5-bromopyridine moiety. The 2-aminopyrimidine scaffold is a well-established pharmacophore known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This core is frequently incorporated into kinase inhibitors to interact with the hinge region of the ATP-binding site of the enzyme.[1] The attached 5-bromopyridine group offers a site for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of pharmacological properties.[1] The bromine atom can be used to probe for additional binding interactions or as a handle for further derivatization through cross-coupling reactions.[1]
Chemical Properties and Characterization
A thorough understanding of the physicochemical properties of 4-(5-bromopyridin-3-yl)pyrimidin-2-amine is essential for its handling, formulation, and analytical characterization.
| Property | Value |
| CAS Number | 913322-73-3 |
| Molecular Formula | C9H7BrN4 |
| Molecular Weight | 251.09 g/mol |
| Appearance | Pale yellow to greyish yellow crystal/powder |
| Purity | Typically ≥98% |
Spectroscopic Characterization:
While specific experimental data for this compound is not extensively published in public literature, predicted spectroscopic characteristics based on its structure provide valuable guidance for its identification and quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and pyrimidine rings, as well as a signal for the amine group protons.[1] The chemical shifts and coupling constants of these protons would provide detailed information about the connectivity and electronic environment within the molecule.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the nine carbon atoms in the molecule, with their chemical shifts indicating their respective chemical environments (e.g., aromatic, attached to nitrogen or bromine).[1]
-
-
Infrared (IR) Spectroscopy: Key vibrational modes expected in the IR spectrum include N-H stretching and bending vibrations from the amine group, aromatic C-H stretching, and C=N and C=C stretching vibrations from the pyridine and pyrimidine rings.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M+ and M+2 peaks).
Synthesis and Reaction Mechanisms
The synthesis of 4-(5-bromopyridin-3-yl)pyrimidin-2-amine is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling.[1] This powerful and versatile method allows for the formation of the crucial carbon-carbon bond between the pyridine and pyrimidine rings.[1][6][7][8][9]
Figure 1: Retrosynthetic analysis of the target compound.
Suzuki-Miyaura Cross-Coupling: A Step-by-Step Protocol
This protocol outlines a general procedure for the synthesis of 4-(5-bromopyridin-3-yl)pyrimidin-2-amine via a Suzuki-Miyaura coupling reaction.
Materials:
-
2-Amino-4-chloropyrimidine
-
5-Bromo-3-pyridylboronic acid
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add 2-amino-4-chloropyrimidine, 5-bromo-3-pyridylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Under an inert atmosphere, add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 4-(5-bromopyridin-3-yl)pyrimidin-2-amine.
Mechanistic Insights
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.
Figure 2: The catalytic cycle of the Suzuki-Miyaura reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (2-amino-4-chloropyrimidine) to form a Pd(II) complex.[8]
-
Transmetalation: The organoboron species (5-bromo-3-pyridylboronic acid), activated by the base, transfers its organic group to the palladium center.[8][9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[8]
Applications in Drug Discovery
The 4-(5-bromopyridin-3-yl)pyrimidin-2-amine scaffold is a valuable building block in drug discovery, particularly in the development of kinase inhibitors.
Kinase Inhibition
Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[1] The 2-aminopyrimidine core of the title compound is a well-known hinge-binding motif in many kinase inhibitors.[1] The pyridine ring can occupy the solvent-exposed region of the ATP-binding pocket, and the bromine atom can be utilized for further derivatization to enhance potency and selectivity.[1]
Derivatives of similar pyridine-pyrimidine scaffolds have shown potent inhibitory activity against various kinases, including Polo-like kinase 4 (PLK4) and Cyclin-Dependent Kinase 2 (CDK2), both of which are attractive targets for cancer therapy.[11][12]
Structure-Activity Relationship (SAR) Studies
The bromine atom at the 5-position of the pyridine ring serves as a crucial handle for SAR studies. Through palladium-catalyzed cross-coupling reactions, a variety of substituents can be introduced at this position to explore their impact on biological activity.[1][6] This allows for the systematic modification of the molecule to optimize its binding affinity, selectivity, and pharmacokinetic properties.
Future Perspectives
The versatile nature of the 4-(5-bromopyridin-3-yl)pyrimidin-2-amine scaffold makes it a highly promising starting point for the development of novel therapeutics. Future research efforts could focus on:
-
Library Synthesis: The generation of a diverse library of analogues through modification of the 5-position of the pyridine ring to identify compounds with enhanced potency and selectivity against specific kinase targets.
-
Broad-Spectrum Kinase Profiling: Screening of newly synthesized derivatives against a panel of kinases to identify novel therapeutic applications.
-
In Vivo Studies: Evaluation of the most promising compounds in preclinical animal models to assess their efficacy and safety profiles.
Conclusion
4-(5-Bromopyridin-3-yl)pyrimidin-2-amine is a strategically important building block in medicinal chemistry. Its synthesis via the robust Suzuki-Miyaura coupling allows for facile access to this key intermediate. The inherent biological potential of its pyridine-pyrimidine core, coupled with the versatility of the bromo-substituent for further chemical elaboration, positions this compound as a valuable tool for the discovery and development of novel kinase inhibitors and other targeted therapies. This guide provides a solid foundation for researchers to harness the potential of this compound in their drug discovery endeavors.
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